molecular formula C9H18N2O4 B057805 tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate CAS No. 121505-93-9

tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate

Cat. No.: B057805
CAS No.: 121505-93-9
M. Wt: 218.25 g/mol
InChI Key: XJVZHKXGDQXSNT-UHFFFAOYSA-N
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Description

tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate is an organic compound that belongs to the class of carbamates. It is often used as a protecting group in organic synthesis, particularly in the preparation of amines. The compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-(methoxy(methyl)amino)-2-oxoethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Substitution: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Corresponding amine and carbon dioxide.

    Substitution: Various substituted carbamates.

    Oxidation and Reduction: Different oxidized or reduced derivatives of the original compound.

Scientific Research Applications

tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in organic synthesis.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the preparation of pharmaceutical intermediates.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate involves its ability to protect amine groups during chemical reactions. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The compound can be easily removed under mild acidic or basic conditions, revealing the free amine for further reactions.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate
  • tert-Butyl (2-(methylamino)ethyl)carbamate
  • tert-Butyl N-(2-mercaptoethyl)carbamate

Uniqueness

tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate is unique due to its specific structure, which provides a balance between stability and ease of removal. This makes it particularly useful in synthetic applications where selective protection and deprotection of amine groups are required.

Properties

IUPAC Name

tert-butyl N-[2-[methoxy(methyl)amino]-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(13)10-6-7(12)11(4)14-5/h6H2,1-5H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVZHKXGDQXSNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40403192
Record name tert-Butyl {2-[methoxy(methyl)amino]-2-oxoethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121505-93-9
Record name tert-Butyl {2-[methoxy(methyl)amino]-2-oxoethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-N-methoxy-N-methylacetamide, 2-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a 2-(tert-butoxycarbonylamino)acetic acid (800 mg, 4.57 mmol), N,O-dimethylhydroxylamine hydrochloride (535 mg, 5.48 mmol), EDCI (1.05 g, 5.48 mmol), HOBt (740 mg, 5.48 mmol) in DCM (25 mL) was added NMM (2.77 g, 27.42 mmol) at rt. The reaction mixture was stirred overnight. After the reaction was completed, DCM was evaporated in vacuo. The residue was dissolved in MeOH, filtered through a syringe filter, and then purified by reverse-phase prep HPLC to provide the desired product (705 mg, 71%) as white solid
Quantity
800 mg
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
535 mg
Type
reactant
Reaction Step One
Name
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
Quantity
740 mg
Type
reactant
Reaction Step One
Name
Quantity
2.77 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
71%

Synthesis routes and methods II

Procedure details

2-{[(tert-Butoxy)carbonyl]amino}acetic acid (5.00 g, 28.5 mmol) was dissolved in DCM (50 mL), CDI (5.09 g, 31.4 mmol) was added and the reaction mixture was stirred for 1 h. N,O-dimethylhydroxylamine hydrochloride (3.06 g, 31.4 mmol) was added and the reaction mixture was stirred for 16 h. EtOAc (150 mL) was added and the reaction mixture was washed with 1 M aq HCl (50 mL), sat aq NaHCO3 (2×50 mL), dried (Na2SO4) and concentrated in vacuo to give the crude title compound (5.13 g, 82%) as a white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
5.09 g
Type
reactant
Reaction Step Two
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
3.06 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

8.75 g (50 mmol) of BOC-glycine dissolved in 150 ml DCM and 6,95 ml (50 mmol) of TEA was added to the solution, and stirred. 17.42 g (50 mmol) BOP reagent (Richelieu Biotechnologies, QC, Canada) was added, followed a few minutes later with O,N-dimethyl-hydroxylamine hydrochloride (5.6 g, 55 mmol) and TEA (7.67 g, 55 mmol). The reaction was complete in 60 min, and the result was verified by TLC monitoring. A small amount of TEA was used to neutralize the mixture (adjust the pH to above 7.0) in order to allow the reaction to go to completion. The mixture was diluted to 500 ml with DCM. The solution was washed in turn with 3N HCl (3×100 ml), saturated NaHCO3 (3×100 ml), and brine (3×100 ml). The DCM layer was dried over MgSO4 and concentrated to obtain the crude product. Recrystallization from water afforded 5.85 g Nα -(BOC)-glycine N-methoxy-N-methylamide (m.p. 92°-95° C.). This product was dried thoroughly in vacuo over P2O5 before use in the following reaction.
Quantity
8.75 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
50 mmol
Type
reactant
Reaction Step Two
Quantity
17.42 g
Type
reactant
Reaction Step Three
Name
O,N-dimethyl-hydroxylamine hydrochloride
Quantity
5.6 g
Type
reactant
Reaction Step Four
[Compound]
Name
TEA
Quantity
7.67 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

To a solution of Boc-Gly-OH (4250 g, 24.26 mol), N,O-dimethylhydroxylamine-HCl (2839 g, 29.10 mol) and DMAP (297 g, 2.43 mol) in dichloromethane (36 L), is added triethylamine (5.54 L) at 0° C. over a period of 90 min followed by the addition of EDC hydrochloride (5674 g, 29.60 mol). The mixture is stirred at 0° C. for 1 h then warmed to room temp for 24 h. The reaction mixture is cooled to 0° C. and quenched with 1.0M HCl to pH 3 to 4, stirred at room temp for 20 min, then allowed to stand and separate. The organic phase is washed successively with 1.0M HCl (15 L), water (15.0 L) and brine (8.0 L), dried over Na2SO4 and filtered. The filtrate is concentrated under reduced pressure to provide the title compound (4985 g; 94% yield) as a white solid.
Quantity
4250 g
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine-HCl
Quantity
2839 g
Type
reactant
Reaction Step One
Quantity
5.54 L
Type
reactant
Reaction Step One
Name
Quantity
297 g
Type
catalyst
Reaction Step One
Quantity
36 L
Type
solvent
Reaction Step One
Quantity
5674 g
Type
reactant
Reaction Step Two
Yield
94%

Synthesis routes and methods V

Procedure details

A solution containing 18.8 g of N-tert.-butoxycarbonylglycine in 180 ml of anhydrous dichloromethane was stirred under nitrogen and cooled at 0-5° C. while 11.5 g of N,O-dimethylhydroxylamine hydrochloride, 27.1 g of N-ethylmorpholine and 22.5 g of N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide hydrochloride were added. The mixture was allowed to warm slowly to room temperature and stirred for 16 h. The mixture was washed twice with 150 ml of 1M hydrochloric acid, and 150 ml of saturated sodium hydrogen carbonate then dried over anhydrous sodium sulphate, filtered and evaporated to give 22.5 g of N-tert.-butoxycarbonylglycine N-methyl-N-methoxyamide as a white solid which was used without further purification.
Quantity
18.8 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
11.5 g
Type
reactant
Reaction Step Two
Quantity
27.1 g
Type
reactant
Reaction Step Two
Quantity
22.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate
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Reactant of Route 6
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